molecular formula C14H17N3OS2 B4848894 N~1~-ISOBUTYL-2-{[4-(2-THIENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE

N~1~-ISOBUTYL-2-{[4-(2-THIENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE

Cat. No.: B4848894
M. Wt: 307.4 g/mol
InChI Key: XBOHXYIHOXILQA-UHFFFAOYSA-N
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Description

N~1~-ISOBUTYL-2-{[4-(2-THIENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a thienyl and pyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-ISOBUTYL-2-{[4-(2-THIENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidinyl Intermediate: This step involves the reaction of 2-thiophenecarboxaldehyde with guanidine to form the pyrimidinyl intermediate.

    Thioether Formation: The pyrimidinyl intermediate is then reacted with an appropriate thiol compound under basic conditions to form the thioether linkage.

    Acetamide Formation: The final step involves the reaction of the thioether intermediate with isobutylamine and acetic anhydride to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N~1~-ISOBUTYL-2-{[4-(2-THIENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidinyl group can be reduced under specific conditions to form dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H~2~O~2~) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

N~1~-ISOBUTYL-2-{[4-(2-THIENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-ISOBUTYL-2-{[4-(2-THIENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thienyl and pyrimidinyl groups play a crucial role in its binding affinity and specificity. The exact pathways and molecular targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-Amino-1-isobutyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-N-isobutyl-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • N-(2-TERT-BUTYLPHENYL)-2-{[4-ETHYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE

Uniqueness

N~1~-ISOBUTYL-2-{[4-(2-THIENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE stands out due to its unique combination of thienyl and pyrimidinyl groups, which confer specific chemical and biological properties

Properties

IUPAC Name

N-(2-methylpropyl)-2-(4-thiophen-2-ylpyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS2/c1-10(2)8-16-13(18)9-20-14-15-6-5-11(17-14)12-4-3-7-19-12/h3-7,10H,8-9H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBOHXYIHOXILQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)CSC1=NC=CC(=N1)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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